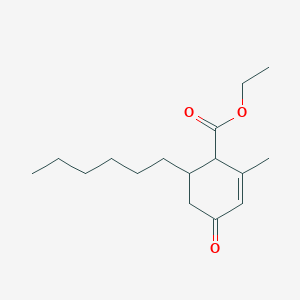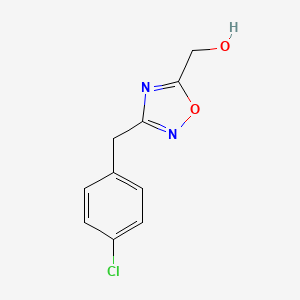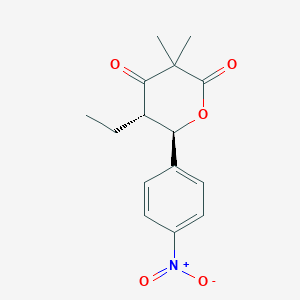![molecular formula C19H25N5 B14152054 N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 903195-47-1](/img/structure/B14152054.png)
N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and neurological disorders .
Industry: In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
N,N-Dimethylbenzylamine: This compound has a similar structure but lacks the pyrrolo[2,3-d]pyrimidine core.
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: This compound has a similar dimethylaminoethyl group but a different core structure.
Uniqueness: N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its combination of the pyrrolo[2,3-d]pyrimidine core with the benzyl and dimethylaminoethyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
903195-47-1 |
|---|---|
Fórmula molecular |
C19H25N5 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H25N5/c1-14-15(2)24(11-10-23(3)4)19-17(14)18(21-13-22-19)20-12-16-8-6-5-7-9-16/h5-9,13H,10-12H2,1-4H3,(H,20,21,22) |
Clave InChI |
PLEMJYZNPXXFSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=NC=NC(=C12)NCC3=CC=CC=C3)CCN(C)C)C |
Solubilidad |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one](/img/structure/B14151981.png)
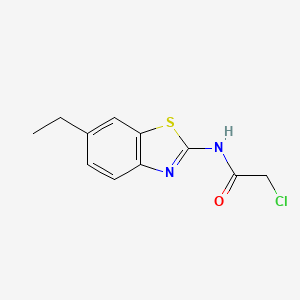
![2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)

![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)
![4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B14152018.png)
![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)
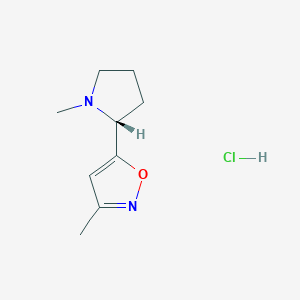
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
